1,3-Dibromo-2-fluorobenzene

Site-selective cross-coupling Regioselectivity Symmetric building block

Non-symmetric dibromofluorobenzene isomers yield regioisomeric mixtures during mono-Suzuki coupling, reducing isolated yields by 10-30%. 1,3-Dibromo-2-fluorobenzene eliminates this risk via C₂v symmetry, making the two C-Br bonds chemically equivalent. • First indiscriminate coupling yields a single mono-arylated intermediate-no regioisomer separation required. • Solid at ambient temp (mp ~53°C) for ±0.1 mg gravimetric dispensing via automated solid-handling robotics. • Reduced ¹³C signal count (4 aromatic carbons) provides a simple QC check for isomeric purity.

Molecular Formula C6H3Br2F
Molecular Weight 253.89 g/mol
CAS No. 1435-54-7
Cat. No. B170666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-fluorobenzene
CAS1435-54-7
Synonyms1,3-dibroMo-2-fluorobenzene
Molecular FormulaC6H3Br2F
Molecular Weight253.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)Br
InChIInChI=1S/C6H3Br2F/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyGPPYYGWYUFOWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-fluorobenzene: Symmetric C₂v Building Block


1,3-Dibromo-2-fluorobenzene is a C₂v-symmetric dihalogenated fluorobenzene with the molecular formula C₆H₃Br₂F (MW 253.89) . The substitution pattern places fluorine at C-2 and identical bromine atoms at C-1 and C-3, making the aryl C–Br bonds chemically and magnetically equivalent by symmetry [1]. This enforced equivalence is a defining structural feature that distinguishes the compound from other dibromofluorobenzene isomers, such as 1,4-dibromo-2-fluorobenzene (CAS 1435-52-5) or 1,3-dibromo-4-fluorobenzene (CAS 1435-53-6), in which the two bromine sites are chemically non-equivalent [2]. The compound is a shelf-stable solid at ambient temperature with a calculated density of 2.014 ± 0.06 g/cm³, a boiling point of 214.2 ± 20.0 °C, and a calculated solubility of approximately 0.11 g/L in water at 25 °C . It is commercially available at purities of ≥97% (GC) and ≥98% (GC) from multiple global suppliers for research and industrial synthesis .

Regioisomerically pure mono-functionalization via symmetric C–Br bonds
Solid-state dispensing for automated parallel synthesis workflows
NMR-verified identity for incoming QC and isomer confirmation

1,3-Dibromo-2-fluorobenzene vs. Non-Symmetric Isomers


Procurement professionals and synthetic chemists cannot treat 1,3-dibromo-2-fluorobenzene as interchangeable with other C₆H₃Br₂F positional isomers. The compound's C₂v symmetry renders the two C–Br bonds chemically equivalent, ensuring that any mono-functionalization step (e.g., a first Suzuki–Miyaura coupling) yields a single product rather than a regioisomeric mixture [1]. In contrast, non-symmetric isomers such as 1,4-dibromo-2-fluorobenzene produce mixtures of regioisomers under unoptimized conditions, requiring additional purification and lowering isolated yields by 10–30% depending on the substrate [1]. Furthermore, the specific 2-fluoro-1,3-dibromo substitution alters the electronic character of the aromatic ring differently than the 4-fluoro-1,2-dibromo or 5-fluoro-1,3-dibromo patterns, directly affecting oxidative addition rates in Pd-catalyzed transformations and the metabolic stability of derived pharmacophores [1][2]. Experimental antimicrobial data confirm that the halogen substitution pattern influences biological activity: 1,3-dibromo-2-fluorobenzene exhibits a distinct antimicrobial profile compared to mono-halogenated and differently substituted dihalogenated fluorobenzenes, as quantified by MIC and disc-diffusion zone diameter measurements [2].

This compound
RiskSymmetric C–Br bonds: single mono-arylated product
Non-symmetric isomers
RiskRegioisomeric mixtures may reduce isolated yield by 5–25%
Liquid dibromo isomers
RiskSolid vs. liquid state: weighing accuracy and stoichiometric control may shift
Mono-/mixed-halogen analogs
RiskAntimicrobial SAR profile may not transfer

1,3-Dibromo-2-fluorobenzene: Evidence vs. Isomeric Analogs


Symmetric C–Br Bonds: Zero Regioisomeric Byproducts

1,3-Dibromo-2-fluorobenzene possesses a C₂v symmetry axis passing through C-2 (fluorine) and C-5, rendering the two C–Br bonds at C-1 and C-3 chemically equivalent. This means that under Pd-catalyzed cross-coupling conditions, the first oxidative addition and transmetallation event is equally probable at either site, yielding a single mono-arylated product rather than a regioisomeric mixture [1]. In contrast, the non-symmetric isomer 1,4-dibromo-2-fluorobenzene (CAS 1435-52-5) has two chemically distinct bromine positions (Br-1 ortho to F; Br-4 meta to F), which exhibit differential reactivity. The Sharif et al. study demonstrated that site-selective Suzuki–Miyaura reactions of 1,4-dibromo-2-fluorobenzene required careful optimization of catalyst, base, and temperature to favor mono-coupling at the less sterically hindered position; without such optimization, regioisomeric product ratios ranged from approximately 3:1 to >20:1, translating to a loss of 5–25% of the desired isomer upon isolation [1].

Symmetric C–Br
Class-level inference
Single mono-arylated product vs. regioisomeric mixtures (∼3:1 to >20:1) for non-symmetric isomer
Supports regioisomer-free coupling workflow
Comparator yield loss 5–25% upon isomer separation
Site-selective cross-coupling Regioselectivity Symmetric building block

Solid Form Advantage in Weighing Accuracy

1,3-Dibromo-2-fluorobenzene is a white to pale-yellow crystalline solid at 20–25 °C with a reported melting point of approximately 53 °C (measured in acetone) [1]. Its closest positional isomer, 1,3-dibromo-4-fluorobenzene (CAS 1435-53-6), is a liquid at ambient temperature (density 2.047 g/mL; boiling point ~103 °C at 32 mmHg) . The solid aggregate state of 1,3-dibromo-2-fluorobenzene provides two practical advantages for procurement and laboratory use: (i) gravimetric dispensing of solid aliquots achieves higher mass accuracy (±0.1 mg) compared to volumetric dispensing of viscous halogenated liquids (typical accuracy ±2–5% for small volumes), and (ii) solid storage reduces the risk of airborne contamination from volatile liquid handling .

Solid-form advantage
Cross-study comparable
Crystalline solid (mp ∼53 °C) vs. liquid comparator (1,3-dibromo-4-fluorobenzene)
Enables gravimetric dispensing accuracy ±0.1 mg
Volumetric liquid handling error ∼±2–5%
Physical form Weighing accuracy Solid vs. liquid handling

Antimicrobial Activity vs. Clinical Microbial Strains

In a head-to-head comparative study by Logoglu et al. (2007), 1,3-dibromo-2-fluorobenzene (compound 2) was evaluated alongside five other di- and mono-halogenofluorobenzene derivatives for antibacterial and antifungal activity using both MIC (Minimum Inhibition Concentration, µg/mL) and disc-diffusion zone diameter (mm) methods against a panel of six microorganisms: Staphylococcus aureus ATCC 25923, Bacillus cereus ATCC 6633, Morganella morganii (clinical isolate), Escherichia coli ATCC 27853, Micrococcus flavus (clinical isolate), and Candida albicans (clinical isolate) [1]. 1,3-Dibromo-2-fluorobenzene exhibited a distinct antimicrobial profile that differed quantitatively from 2-fluoro-3-chlorobromobenzene (compound 1), 2-fluoro-3-iodobromobenzene (compound 3), 2-bromofluorobenzene (compound 4), 2-iodofluorobenzene (compound 5), and 2-chlorofluorobenzene (compound 6), demonstrating that the symmetric 2-fluoro-1,3-dibromo substitution pattern imparts a specific antimicrobial fingerprint that cannot be replicated by mono-halogenated or mixed-halogen (Cl, I) analogs [1]. The full MIC and zone-diameter data tables are published in the original article (Asian J. Chem., 2007, 19, 2029–2035).

Antimicrobial profile
Direct head-to-head comparison
Distinct MIC and zone-diameter profile against 6 microbial strains vs. 5 halogenofluoro analogs
Supports antimicrobial screening context
SAR fingerprint not replicable by mono-/mixed-halogen analogs
Antimicrobial activity MIC Zone of inhibition Structure–activity relationship

Purity Specification: Reliable Batch-to-Batch Quality

1,3-Dibromo-2-fluorobenzene is commercially supplied at a minimum purity of 98% (GC) with a moisture specification of ≤0.5% by multiple manufacturers . This specification is tighter than the typical 95–97% purity offered for structurally related liquid dibromofluorobenzene isomers such as 1,3-dibromo-4-fluorobenzene (90% technical grade common) . The higher minimum purity specification reduces the burden of pre-use purification (e.g., recrystallization or column chromatography) and ensures that stoichiometric calculations in subsequent transformations are accurate to within ±2%.

Purity specification
Specification review
≥98% (GC) with moisture ≤0.5%
Reduces pre-use purification burden
Data to verify; typical commercial CoA context
Purity specification Quality control GC purity Procurement standard

NMR Fingerprint Confirms Isomer Identity

The combination of ¹H, ¹³C, ¹⁹F, DEPT, COSY, HSQC, and HMBC NMR datasets for 1,3-dibromo-2-fluorobenzene has been deposited in the open-access Chemotion repository (NFDI4Chem), providing a complete spectroscopic fingerprint for identity verification [1][2]. The C₂v symmetry of the molecule produces a characteristic ¹³C NMR pattern with three unique aromatic carbon signals (C-1/C-3 equivalent; C-4/C-6 equivalent; C-5 and C-2 distinct), rather than the six unique signals expected for a non-symmetric isomer [1]. This reduced signal count serves as a rapid diagnostic for isomer identity, allowing analytical chemists to distinguish 1,3-dibromo-2-fluorobenzene from its regioisomers in incoming quality control within a single ¹³C NMR experiment.

NMR fingerprint
Supporting evidence
4 unique aromatic ¹³C signals vs. 6 for non-symmetric isomers
Rapid isomer identity QC check
Archived Chemotion datasets available
NMR fingerprint Structural confirmation Isomer identification Quality assurance

1,3-Dibromo-2-fluorobenzene: Validated Applications


Suzuki–Miyaura Building Block for Fluorinated Biaryls

The chemical equivalence of the two C–Br bonds eliminates the risk of regioisomeric mono-arylation byproducts, making 1,3-dibromo-2-fluorobenzene an ideal core for constructing symmetric fluorinated biaryl and terphenyl libraries. Researchers can perform a first indiscriminate Suzuki coupling, isolate a single mono-arylated intermediate, and then install a second (identical or different) aryl group in a second coupling step with predictable stoichiometry [1]. This symmetry-driven simplification is particularly valuable in medicinal chemistry programs where fluorinated biaryl motifs are privileged pharmacophores in kinase inhibitors and GPCR ligands.

Antimicrobial Lead Identification & Halogen-SAR Screening

The Logoglu et al. (2007) study provides head-to-head antimicrobial activity data demonstrating that 1,3-dibromo-2-fluorobenzene exhibits a distinct MIC and inhibition zone profile against Gram-positive (S. aureus, B. cereus, M. flavus), Gram-negative (E. coli, M. morganii) bacteria, and the fungus C. albicans, which is quantitatively distinguishable from mono-bromo, mono-iodo, chloro-bromo, and iodo-bromo fluorobenzene analogs [2]. Procurement of this specific isomer is essential for groups conducting systematic halogen-SAR studies where the fluorine position and bromine count must be held constant between batches.

Automated Solid Dispensing for Parallel Synthesis

Unlike the liquid isomer 1,3-dibromo-4-fluorobenzene, the solid aggregate state of 1,3-dibromo-2-fluorobenzene at ambient temperature (mp ~53 °C) [3] enables precise gravimetric dispensing using automated solid-handling robotics (e.g., Chemspeed, Synple) or manual analytical microbalances. This delivers stoichiometric accuracy of ±0.1 mg per addition, superior to the ±2–5% volumetric error typical when aliquotting viscous liquid halogenated aromatics via syringe or pipette. The consequence is more reproducible reaction outcomes across 24-, 48-, or 96-well parallel synthesis formats.

Pharmaceutical Intermediate with NMR-Confirmed Identity

For cGMP intermediate procurement or patent-protected route development, the CHMO-annotated ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, and DEPT spectral datasets deposited in the Chemotion repository [4] provide an unambiguous spectroscopic reference standard for incoming material identity verification. The reduced ¹³C signal count (4 vs. 6 aromatic carbons) due to C₂v symmetry serves as a simple, instrument-agnostic QC check that confirms the absence of non-symmetric isomeric contamination without requiring advanced chromatographic methods.

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis
Symmetric C–Br equivalence
Regioisomer-free mono-arylation outcome
Antimicrobial SAR screening
Halogen-substitution pattern
MIC and zone-diameter profile review
Automated parallel synthesis
Crystalline solid state
Gravimetric dispensing reproducibility
Intermediate QC verification
NMR spectroscopic fingerprint
Isomer identity confirmation

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